1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea

Catalog No.
S12060299
CAS No.
M.F
C21H20Cl2N6O2
M. Wt
459.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimi...

Product Name

1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]urea

Molecular Formula

C21H20Cl2N6O2

Molecular Weight

459.3 g/mol

InChI

InChI=1S/C21H20Cl2N6O2/c1-12-10-13(2)25-19(24-12)28-20(26-14-4-7-16(31-3)8-5-14)29-21(30)27-15-6-9-17(22)18(23)11-15/h4-11H,1-3H3,(H3,24,25,26,27,28,29,30)

InChI Key

GIAXXILWARHYKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)OC)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea is a complex organic compound with the molecular formula C21H20Cl2N6O2 and a molecular weight of 459.33 g/mol. This compound features a dichlorophenyl group, a pyrimidinyl moiety, and a methoxyphenyl group, contributing to its unique chemical properties and potential biological activities. The compound is characterized by its urea functional group, which is integral to its structure and reactivity.

The reactivity of 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea can involve various chemical transformations:

  • Hydrolysis: The urea linkage can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
  • Substitution Reactions: The presence of halogen atoms (chlorine) allows for nucleophilic substitution reactions, which can be exploited in synthetic organic chemistry.
  • Condensation Reactions: The amine groups can participate in condensation reactions with aldehydes or ketones, potentially forming more complex structures.

This compound has shown potential biological activity, particularly in the field of medicinal chemistry. Its structural components suggest possible interactions with biological targets:

  • Anticancer Activity: Compounds with similar structures have been investigated for their ability to inhibit cancer cell growth and proliferation.
  • Antimicrobial Properties: The presence of halogens and nitrogen-containing heterocycles often correlates with antimicrobial activity against various pathogens.
  • Enzyme Inhibition: Due to its ability to interact with enzymes, this compound may serve as a lead structure for developing enzyme inhibitors.

The synthesis of 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea typically involves multiple steps:

  • Formation of the Urea Linkage: This can be achieved by reacting an appropriate isocyanate with an amine.
  • Introduction of the Dichlorophenyl Group: This may involve electrophilic aromatic substitution on a phenolic precursor.
  • Pyrimidine Derivative Synthesis: The 4,6-dimethylpyrimidine moiety can be synthesized through cyclization reactions involving appropriate precursors.
  • Final Coupling Reaction: The final product is obtained through coupling reactions that link all components together.

1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Possible applications in the development of new materials with specific properties.

Interaction studies are crucial for understanding the biological efficacy and safety profile of 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Cell Line Studies: Testing the compound on various cancer cell lines to assess cytotoxicity and mechanism of action.
  • In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic effects.

Similar Compounds

Several compounds share structural similarities with 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea. These include:

Compound NameMolecular FormulaUnique Features
3-(2,4-dichlorophenyl)-1,1-dimethylureaC9H10Cl2N2OSimpler structure with fewer functional groups
1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)ureaC15H14Cl2N2O3Contains methoxy groups but lacks the pyrimidine moiety
1-[[2-(diethylsulfamoyl)-4-nitro-phenyl]amino]ureaC17H19Cl2N5O5SIncorporates a nitro group and different nitrogen substituents

Uniqueness

The uniqueness of 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea lies in its complex multi-functional structure that combines diverse pharmacophores (dichlorophenyl, pyrimidine, methoxy), which may enhance its biological activity compared to simpler analogs. This complexity allows for targeted interactions within biological systems that may not be achievable by less complex molecules.

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

458.1024793 g/mol

Monoisotopic Mass

458.1024793 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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